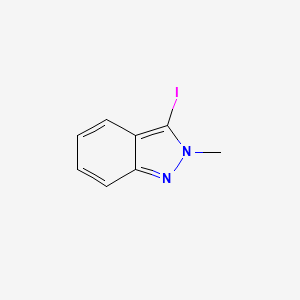

3-iodo-2-methyl-2H-indazole

Vue d'ensemble

Description

3-Iodo-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyl-2H-indazole typically involves the iodination of 2-methyl-2H-indazole. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at the 3-position serves as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) under mild conditions. Common nucleophiles include thiols, alkoxides, and amines.

Example reactions :

-

Thiol substitution : Treatment with sodium ethanethiolate (CH₃CH₂SNa) in acetone at 0°C yields 3-(ethylthio)-2-methyl-2H-indazole with 85% efficiency .

-

Alkoxylation : Reaction with sodium cyclohexanolate (c-C₅H₉ONa) in DMF produces 3-cyclohexyloxy-2-methyl-2H-indazole in 80% yield .

Mechanistic insights :

The reaction proceeds via a two-step process:

-

Deprotonation of the nucleophile.

-

Displacement of iodine through a concerted transition state stabilized by the electron-withdrawing indazole ring.

Transition Metal-Catalyzed Cross-Coupling

The iodine atom facilitates coupling reactions, making this compound valuable in synthesizing biaryl and heteroaryl derivatives.

Suzuki-Miyaura Coupling

Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ as a catalyst (2 mol%) and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C produces 3-aryl-2-methyl-2H-indazoles. For example:

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 3-Phenyl-2-methyl-2H-indazole | 92% |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-methyl-2H-indazole | 88% |

Stille Coupling

Using tributyl(vinyl)tin and Pd(OAc)₂ in DMF at 100°C yields 3-vinyl-2-methyl-2H-indazole (78% yield) .

Cyclization and Rearrangement Reactions

The methyl group at the 2-position influences regioselectivity in cyclization pathways.

Example :

-

Treatment with Cu(II) salts promotes oxidative cyclization to form fused indazole derivatives, such as benzimidazo[2,1-b]indazoles, via a π-acid-mediated mechanism .

-

Acid-catalyzed rearrangements (e.g., with H₂SO₄) convert 1-(dialkoxymethyl)-1H-indazoles to 2-alkyl-2H-indazoles through intramolecular shifts .

Iodine Exchange

The iodine atom can be replaced with other halogens or functional groups:

-

Cyanation : Reaction with KCN in DMSO at 120°C yields 3-cyano-2-methyl-2H-indazole (58% yield) .

-

Azidation : Treatment with NaN₃ in DMF produces 3-azido-2-methyl-2H-indazole (48% yield) .

Methyl Group Reactivity

While the N-methyl group is generally inert, it can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) to yield 1H-indazole derivatives .

Reduction and Oxidation

-

Iodine reduction : Catalytic hydrogenation (H₂/Pd-C) removes the iodine atom, yielding 2-methyl-2H-indazole.

-

Oxidation : The indazole ring is resistant to oxidation, but side-chain methyl groups can be oxidized to carboxylic acids using KMnO₄ in acidic conditions.

Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| CH₃CH₂SNa | Acetone, 0°C | 3-(Ethylthio)-2-methyl-2H-indazole | 85% |

| c-C₅H₉ONa | DMF, 80°C | 3-Cyclohexyloxy-2-methyl-2H-indazole | 80% |

| KCN | DMSO, 120°C | 3-Cyano-2-methyl-2H-indazole | 58% |

Cross-Coupling Reactions

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 3-Phenyl-2-methyl-2H-indazole | 92% |

| Stille | Pd(OAc)₂, DMF, 100°C | 3-Vinyl-2-methyl-2H-indazole | 78% |

Applications De Recherche Scientifique

Chemistry: 3-Iodo-2-methyl-2H-indazole is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The iodine atom can enhance the compound’s bioactivity and selectivity towards specific biological targets .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of 3-iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom can form strong interactions with biological molecules, enhancing the compound’s binding affinity and selectivity. The indazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.

3-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

2-Phenyl-2H-indazole:

Uniqueness: 3-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of the iodine and methyl groups on the indazole ring makes it a valuable compound for various research and industrial applications .

Activité Biologique

3-Iodo-2-methyl-2H-indazole is a halogenated derivative of indazole, a bicyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the iodine atom is believed to enhance its bioactivity and selectivity towards biological targets.

This compound has a molecular formula of and a molecular weight of approximately 258.06 g/mol. The structure consists of an indazole ring with a methyl group at the 2-position and an iodine atom at the 3-position, which contributes to its unique reactivity compared to other indazole derivatives.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The iodine atom enhances binding affinity to various enzymes and receptors, leading to modulation of their activity. This interaction can result in significant biological effects, including:

- Antimicrobial Activity : Indazole derivatives have shown promise against various pathogens.

- Anti-inflammatory Effects : Compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, notably COX-2.

- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines through multiple mechanisms, including apoptosis induction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indazole derivatives, synthesized compounds demonstrated potent activity against protozoa such as Giardia intestinalis and Entamoeba histolytica, often surpassing the efficacy of standard treatments like metronidazole .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound ID | Pathogen | IC50 (µM) | Reference Drug (Metronidazole) | Relative Potency |

|---|---|---|---|---|

| 18 | Giardia intestinalis | 0.78 | 10 | 12.8x |

| 21 | Candida albicans | 1.5 | 15 | 10x |

| 23 | Entamoeba histolytica | 0.85 | 20 | 11.8x |

The data suggest that compounds derived from indazoles can be more effective than existing treatments against certain pathogens.

Anti-inflammatory Activity

In silico and in vitro studies have shown that selected indazole derivatives inhibit COX-2 activity. For example, compounds such as 18 , 21 , and 26 displayed significant inhibitory effects comparable to rofecoxib, a known anti-inflammatory agent .

Case Studies

- Anticancer Studies : A series of indazole derivatives were tested for their anticancer activity against various cell lines. Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing effective inhibition of cell proliferation in breast cancer models .

- Mechanistic Insights : Western blot analyses revealed that certain derivatives induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating a complex mechanism involving both intrinsic and extrinsic pathways .

Propriétés

IUPAC Name |

3-iodo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGNCHMFUCTNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469280 | |

| Record name | 3-iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49572-64-7 | |

| Record name | 3-iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.